

Physical and chemical properties of Luxol Fast Blue MBSN.

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Compound of Interest

Compound Name: Solvent blue 38

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Luxol Fast Blue MBSN: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Luxol Fast Blue MBSN, a phthalocyanine dye widely utilized by researchers, scientists, and drug development professionals for the histological staining of myelin in the central nervous system. This document outlines its core properties, experimental protocols for its use, and a visualization of the staining workflow.

Core Physical and Chemical Properties

Luxol Fast Blue MBSN, also known as **Solvent Blue 38**, is a synthetic blue dye recognized for its selective staining of myelin sheaths.^[1] Its fundamental properties are summarized below to provide a baseline for its application in a laboratory setting.

Property	Value	Reference
CAS Number	1328-51-4	[1][2]
Molecular Formula	C ₃₂ H ₁₄ CuN ₈ Na ₂ O ₆ S ₂	[1][2]
Molecular Weight	780.16 g/mol	[1][2]
Appearance	Blue Powder	[3]
Solubility	Insoluble in water and hydrocarbons. Soluble in alcohols (methanol, ethanol, propanols) and very soluble in glycols, ethanolamine, and choline.[2]	
Absorption Maximum (λmax)	669 nm	[4]
Colour Index Number	74180	[5][6]

Mechanism of Action in Myelin Staining

Luxol Fast Blue MBSN functions as a stain through an acid-base reaction with the phospholipids that are abundant in the myelin sheath of neurons.[7] While the precise binding sites are not fully elucidated, it demonstrates a strong affinity for phospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and sphingomyelin.[7] This selective binding allows for the vivid blue to green visualization of myelinated fibers, providing a stark contrast to other neural tissues, which can be counterstained for further differentiation.[1][8][9]

Experimental Protocol: Luxol Fast Blue Staining for Myelin Sheaths

The following protocol is a standard method for staining myelin/myelinated axons in formalin-fixed, paraffin-embedded brain and spinal cord tissue sections. This procedure is widely adopted for identifying basic neuronal structures.[8][10]

Materials:

- Luxol Fast Blue MBSN solution (0.1% in 95% ethanol with 0.5% glacial acetic acid)[[11](#)]
- Lithium Carbonate solution (0.05%)[[11](#)][[12](#)]
- 70% Ethanol[[11](#)][[12](#)]
- 95% Ethanol[[11](#)][[12](#)]
- Absolute Ethanol[[11](#)][[12](#)]
- Xylene or xylene substitute[[12](#)][[13](#)]
- Distilled water
- Cresyl Violet solution (optional, for counterstaining)[[8](#)][[11](#)]
- Mounting medium[[12](#)][[13](#)]
- Coplin jars
- Microscope slides with prepared tissue sections

Procedure:

- Deparaffinization and Hydration:
 - Immerse slides in two changes of xylene for 3 minutes each.[[12](#)]
 - Hydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 3 minutes, and 75% ethanol for 3 minutes.[[12](#)]
 - Rinse in two changes of distilled water for 3 minutes each.[[12](#)]
- Staining:
 - Place slides in the Luxol Fast Blue solution in a 56-60°C oven overnight (approximately 16-24 hours).[[7](#)][[9](#)]
- Rinsing:

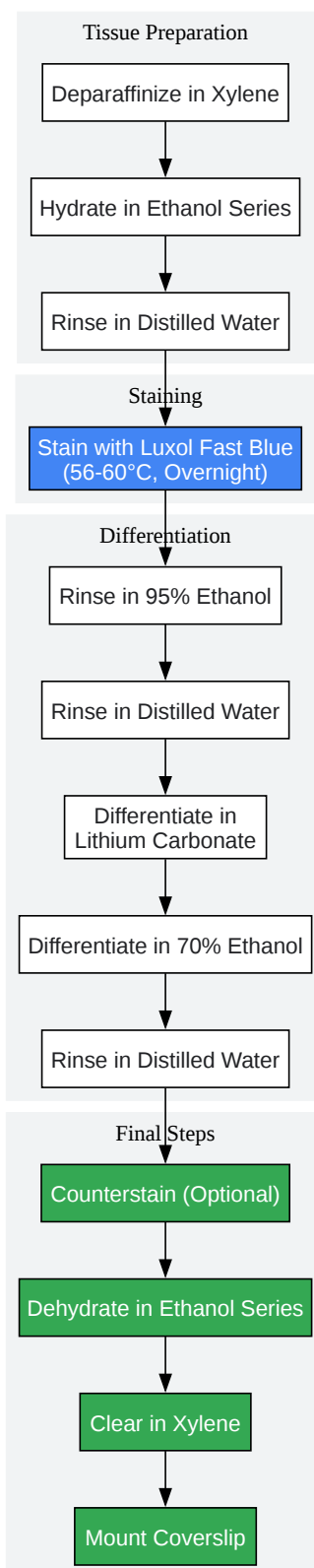
- Rinse off excess stain with 95% ethanol.[8]
- Rinse in distilled water.[8]
- Differentiation:
 - Immerse slides in 0.05% lithium carbonate solution for 5-30 seconds.[8][12][13]
 - Continue differentiation in 70% ethanol for 5-30 seconds, or until the gray matter is colorless and the white matter is sharply defined.[8][12] This step should be monitored microscopically.
 - Rinse thoroughly in distilled water.[8][12] The differentiation steps may be repeated if necessary.[8]
- Counterstaining (Optional):
 - If desired, counterstain with a suitable solution such as Cresyl Violet to visualize Nissl bodies and neurons.[8][13]
- Dehydration and Mounting:
 - Dehydrate the sections through ascending grades of ethanol (70%, 95%, and two changes of 100%).[12]
 - Clear in two changes of xylene or a xylene substitute.[12]
 - Coverslip with a resinous mounting medium.[12]

Expected Results:

- Myelin Sheaths: Blue to green[8][14]
- Neurons: Violet (with Cresyl Violet counterstain)[8][14]
- Neuropil: Pink/Purple (with H&E counterstain)[15]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the Luxol Fast Blue staining protocol.



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Caption: Luxol Fast Blue Staining Workflow.

Safety and Handling

Luxol Fast Blue MBSN is intended for laboratory use.^[16] While it is not classified as a hazardous substance under OSHA 2012 or Regulation (EC) No. 1272/2008, standard laboratory safety practices should be followed.^{[16][17]} This includes wearing appropriate personal protective equipment such as gloves and safety glasses, ensuring adequate ventilation, and avoiding dust formation, ingestion, and inhalation.^{[16][18]} Store in a cool, dry, and well-ventilated place.^[18] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).^{[16][18]}

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